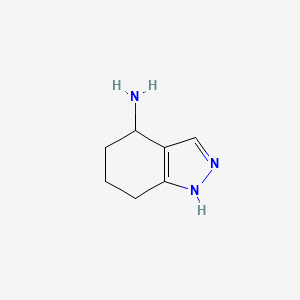

4,5,6,7-tetrahydro-1H-indazol-4-amine

Übersicht

Beschreibung

4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound with the molecular formula C7H11N3. It is part of the indazole family, which is known for its diverse biological activities and medicinal properties . This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine derivatives with cyclohexanone under acidic conditions . Another approach involves the reduction of 4-nitro-1H-indazole derivatives using hydrogenation techniques .

Industrial Production Methods

Industrial production methods for this compound often utilize catalytic hydrogenation processes due to their efficiency and scalability. These methods typically involve the use of metal catalysts such as palladium or platinum on carbon supports .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

The major products formed from these reactions include nitroso, nitro, and halogenated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

4,5,6,7-tetrahydro-1H-indazol-4-amine and its derivatives have diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. These compounds, characterized by their unique bicyclic structure, have gained attention in medicinal chemistry for their biological activities and potential therapeutic uses.

Scientific Research Applications

Chemistry

this compound is a building block in synthesizing complex molecules. Functionalized enaminones react with hydrazine to produce tetrahydroindazol-4(5H)one and 7-thione . Novel phenyl, indole, and 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives can also be synthesized .

Biology

The compound exhibits antimicrobial and anti-inflammatory properties in biological assays. It has shown potential in modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage explants.

Medicine

Research suggests that this compound can be used to develop new pharmaceuticals, particularly as inhibitors for specific enzymes or receptors. Specifically, the 1,5,6,7-tetrahydro-4H-indazol-4-one core is suitable for creating potent human neutrophil elastase (HNE) inhibitors, which may be useful in treating diseases involving excessive HNE activity . Derivatives of the compound have demonstrated Ki values in the low nanomolar range (6–35 nM), indicating potent inhibitory activity against HNE. The sigma-2 receptor is also a potential target for these compounds, which is relevant in treating CNS disorders and cancer .

Industry

this compound can be employed in synthesizing dyes, pigments, and other industrial chemicals.

Interaction with Biological Targets

This compound interacts with several biological targets, leading to various therapeutic effects:

- Human Neutrophil Elastase (HNE) : It inhibits HNE, a serine protease involved in inflammatory diseases. Derivatives of this compound exhibit Ki values in the low nanomolar range (6–35 nM), showing significant inhibitory activity against HNE.

- Cell Signaling Pathways : It modulates cell signaling pathways and reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in osteoarthritis cartilage explants.

- Enzyme Inhibition : Its structural features enable the inhibition of enzymes involved in various biochemical pathways, such as matrix metalloproteinase-13 (MMP-13), which plays a role in tissue remodeling and inflammation.

Pharmacological Studies

Pharmacological studies have highlighted the therapeutic potential of 4,5,6,7-tetrahydroindazol derivatives:

- Anti-inflammatory Effects : In vitro studies have shown that these compounds significantly reduce inflammatory markers in cellular models of arthritis. 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids exhibit high anti-inflammatory activity in the carrageenan edema test .

- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines, with IC50 values ranging from low nanomolar to micromolar concentrations.

Data Table of Synthesized Derivatives

| Compound Name | Activity | Ki (nM) | Stability |

|---|---|---|---|

| 1-Methyl-4,5,6,7-tetrahydroindazol-4-one | HNE Inhibitor | 6–35 | >1 h half-life |

| 4-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)phenol | Prostaglandin E2 Inhibition | Not specified | Not specified |

Wirkmechanismus

The mechanism of action of 4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-indazole: A parent compound with a similar structure but lacking the tetrahydro modification.

2H-indazole: Another structural isomer with different electronic properties.

4,5,6,7-tetrahydro-1H-indazol-3-amine: A closely related compound with an amine group at a different position.

Uniqueness

4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro structure provides increased flexibility and potential for diverse interactions with biological targets compared to its fully aromatic counterparts .

Biologische Aktivität

4,5,6,7-Tetrahydro-1H-indazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 150.18 g/mol. Its unique structure allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites. This interaction prevents substrate binding and catalysis.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways critical for cellular responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound:

- Cell Line Studies : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it exhibited an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line .

| Cell Line | IC50 (μM) |

|---|---|

| MM1.S | 0.64 |

| HCT116 (colon cancer) | Not specified |

Anti-inflammatory Effects

The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can lead to reduced production of inflammatory mediators.

Neuroprotective Effects

There is emerging evidence that indazole derivatives may possess neuroprotective properties. Studies suggest that these compounds can modulate pathways involved in neurodegenerative diseases by inhibiting lysine-specific demethylase enzymes.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities. Some derivatives showed enhanced potency against specific cancer cell lines compared to the parent compound .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications at the 4-position and 6-position of the indazole scaffold significantly affect inhibitory activities against various targets .

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKSYSZDGNFLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.